![molecular formula C12H9NO2 B11902132 1-(4H-furo[3,2-b]indol-2-yl)ethanone CAS No. 62144-26-7](/img/structure/B11902132.png)
1-(4H-furo[3,2-b]indol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4H-furo[3,2-b]indol-2-yl)ethanone is a heterocyclic compound that combines the structural features of both furan and indole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4H-furo[3,2-b]indol-2-yl)ethanone typically involves the construction of the indole and furan rings followed by their fusion. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The furan ring can be introduced through various cyclization reactions involving furfural or its derivatives .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4H-furo[3,2-b]indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, alcohols, and oxo compounds .
Applications De Recherche Scientifique
1-(4H-furo[3,2-b]indol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(4H-furo[3,2-b]indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
1-(4H-furo[3,2-b]indol-2-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
1-(4H-furo[3,2-b]indol-2-yl)acetic acid: Contains a carboxylic acid group instead of a carbonyl group.
1-(4H-furo[3,2-b]indol-2-yl)propane: Has a longer alkyl chain compared to ethanone.
Uniqueness: 1-(4H-furo[3,2-b]indol-2-yl)ethanone is unique due to its specific combination of furan and indole rings, which imparts distinct chemical and biological properties. Its carbonyl group also makes it a versatile intermediate for further chemical modifications .
Propriétés
Numéro CAS |
62144-26-7 |
|---|---|
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
1-(4H-furo[3,2-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C12H9NO2/c1-7(14)11-6-10-12(15-11)8-4-2-3-5-9(8)13-10/h2-6,13H,1H3 |
Clé InChI |
OSHZLPBXVBTFAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(O1)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11902050.png)
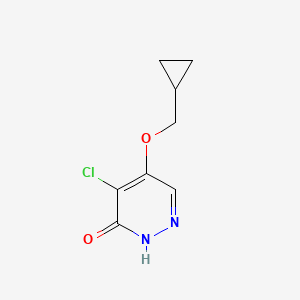
![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
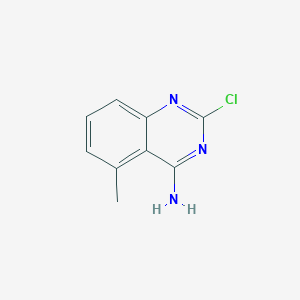
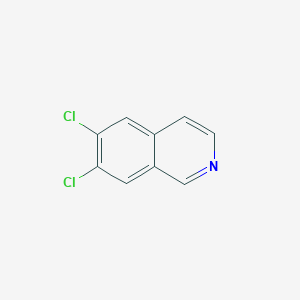
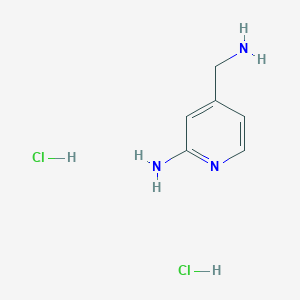
![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
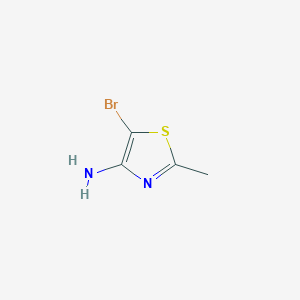

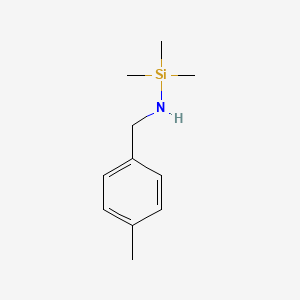
![7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11902112.png)


